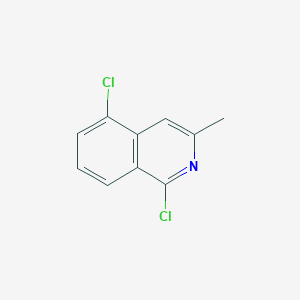

1,5-Dichloro-3-methylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-3-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-5-8-7(10(12)13-6)3-2-4-9(8)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQKGSKZUGUGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2Cl)C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 1,5 Dichloro 3 Methylisoquinoline

Reactions Involving Halogen Atoms (Chlorine at C1 and C5)

The two chlorine atoms on the 1,5-dichloro-3-methylisoquinoline ring exhibit different levels of reactivity, primarily governed by the electronic effects of the heterocyclic nitrogen atom. The chlorine atom at the C1 position is situated alpha to the ring nitrogen, rendering it significantly more susceptible to nucleophilic attack compared to the chlorine atom at the C5 position. This difference in reactivity allows for selective functionalization of the C1 position.

Nucleophilic Aromatic Substitution (SNAr) on the Isoquinoline (B145761) Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of this compound. This class of reactions proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the chloride leaving group. nih.gov The presence of the electron-withdrawing nitrogen atom in the isoquinoline ring facilitates this process by stabilizing the negatively charged intermediate. fishersci.co.uk

The chlorine atom at the C1 position of this compound can be readily displaced by various nucleophiles, including amines, alkoxides, and thiolates. This regioselectivity is attributed to the strong electron-withdrawing inductive and mesomeric effects of the adjacent nitrogen atom, which preferentially activates the C1 position for nucleophilic attack. In contrast, the C5 position is less activated and generally requires more forcing reaction conditions for substitution to occur.

Alkoxylation: Similarly, alkoxide nucleophiles, such as sodium methoxide (B1231860) or ethoxide, are expected to react selectively at the C1 position to yield 1-alkoxy-5-chloro-3-methylisoquinolines. These reactions are typically performed in the corresponding alcohol as the solvent.

Thiolation: Thiolate nucleophiles are also anticipated to displace the C1-chloro substituent, leading to the formation of 1-thioether-5-chloro-3-methylisoquinolines.

| Nucleophile | Reagent Example | Expected Product at C1 |

| Amine | R¹R²NH | 1-(R¹R²N)-5-chloro-3-methylisoquinoline |

| Alkoxide | R-ONa | 1-(R-O)-5-chloro-3-methylisoquinoline |

| Thiolate | R-SNa | 1-(R-S)-5-chloro-3-methylisoquinoline |

This table represents expected products based on the general reactivity of similar heterocyclic compounds.

The mechanism of SNAr reactions on chloro-substituted aza-aromatic compounds like isoquinolines is generally accepted to proceed through a two-step addition-elimination pathway. nih.gov The initial attack of the nucleophile on the carbon atom bearing the chlorine leads to the formation of a tetrahedral Meisenheimer intermediate. nih.gov This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrogen atom of the isoquinoline ring. fishersci.co.uk The rate-determining step can be either the formation of the Meisenheimer complex or the subsequent elimination of the chloride ion, depending on the specific reactants and reaction conditions. yonedalabs.com For many SNAr reactions, the formation of the intermediate is the slower step. youtube.com However, recent studies have also suggested the possibility of concerted (cSNAr) or borderline mechanisms for certain nucleophilic aromatic substitutions. organic-chemistry.org

Cross-Coupling Reactions at Halogenated Positions

Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds at the chlorinated positions of this compound. These reactions significantly expand the synthetic utility of this scaffold, allowing for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.

The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed process that couples organoboron reagents (boronic acids or esters) with organic halides. libretexts.orgdiva-portal.org This reaction is widely used for the formation of biaryl and heteroaryl-aryl linkages. In the context of this compound, selective coupling at either the C1 or C5 position can potentially be achieved by carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent.

Given the higher reactivity of the C1-Cl bond, it is anticipated that Suzuki-Miyaura coupling would preferentially occur at this position under milder conditions. To achieve disubstitution at both C1 and C5, more forcing conditions or a stepwise approach would likely be necessary.

Typical Suzuki-Miyaura Reaction Parameters:

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | PPh₃, XPhos, SPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane, Toluene, DMF, with or without water |

This table provides general examples of reagents used in Suzuki-Miyaura coupling reactions. libretexts.org

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed method for the coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction offers a valuable route for the vinylation of the this compound core. The regioselectivity of the Heck reaction is influenced by both electronic and steric factors of the alkene and the aryl halide.

Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C1-Cl bond suggests that monosubstitution would likely occur at this position under controlled conditions. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

General Heck Reaction Conditions:

| Component | Examples |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ |

| Ligand | PPh₃, P(o-tol)₃, BINAP |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, NMP, Acetonitrile (B52724) |

This table provides general examples of reagents used in Heck coupling reactions. libretexts.org

Sonogashira Coupling for Alkyne Introduction

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). nih.govwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The reaction is instrumental in synthesizing complex molecules for pharmaceuticals, natural products, and organic materials due to its mild reaction conditions. wikipedia.org

For this compound, the chlorine atoms at C1 and C5 are potential sites for Sonogashira coupling. The C1 position is generally more reactive towards nucleophilic substitution and palladium-catalyzed couplings due to the electronic influence of the adjacent nitrogen atom. This allows for the selective introduction of an alkyne group at this position. Copper-free Sonogashira protocols have also been developed to prevent the undesirable homocoupling of alkynes (Glaser coupling). wikipedia.org

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Chlorides

| Parameter | Condition |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Co-catalyst | CuI |

| Base | Et₃N, piperidine, DBU |

| Solvent | THF, DMF, Dioxane |

| Temperature | Room Temperature to 100 °C |

This table represents typical conditions for Sonogashira reactions with aryl chlorides and may be adapted for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for coupling amines with aryl halides. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines, which are prevalent in many pharmaceutical compounds. wikipedia.org The reaction's utility is underscored by its broad substrate scope and tolerance for various functional groups. wikipedia.org

In the context of this compound, the C1 and C5 positions are amenable to Buchwald-Hartwig amination. The choice of palladium catalyst and ligands is crucial for achieving high yields and can influence the regioselectivity of the amination. Sterically hindered phosphine ligands are often employed to facilitate the reaction with less reactive aryl chlorides. organic-chemistry.org The reaction typically proceeds under basic conditions. libretexts.org

Table 2: General Conditions for Buchwald-Hartwig Amination

| Component | Example |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, XPhos, SPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-120 °C |

This table outlines common conditions for the Buchwald-Hartwig amination of aryl halides.

Other Metal-Catalyzed Cross-Couplings (e.g., Negishi, Stille)

Beyond Sonogashira and Buchwald-Hartwig reactions, other palladium-catalyzed cross-couplings like the Negishi and Stille reactions are highly relevant for functionalizing this compound.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high functional group tolerance of organozinc reagents. core.ac.uk This reaction allows for the coupling of sp³, sp², and sp carbon atoms, making it a versatile tool in total synthesis. wikipedia.org

The Stille reaction utilizes a palladium catalyst to couple an organotin compound with an organic halide or pseudohalide. core.ac.ukorganic-chemistry.org This reaction is known for its tolerance of a wide array of functional groups, and the stability of the organostannane reagents. psu.edu However, a significant drawback is the toxicity of the tin compounds used. organic-chemistry.org

For this compound, both the C1 and C5 chloro substituents can participate in Negishi and Stille couplings to introduce a variety of alkyl, vinyl, aryl, or alkynyl groups. The reactivity difference between the C1 and C5 positions can be exploited for sequential couplings.

Table 3: Comparison of Negishi and Stille Coupling Conditions

| Feature | Negishi Coupling | Stille Coupling |

| Organometallic Reagent | Organozinc (R-ZnX) | Organostannane (R-SnR'₃) |

| Catalyst | Pd or Ni complexes | Pd complexes |

| Key Advantages | High reactivity, functional group tolerance | Broad functional group tolerance, stable reagents |

| Key Disadvantages | Moisture sensitivity of some reagents | Toxicity of tin compounds |

Palladium-Catalyzed C–H Activation/Functionalization

Palladium-catalyzed C-H activation is a powerful strategy that allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to molecule synthesis. mdpi.comscience.gov These reactions often employ a directing group to guide the catalyst to a specific C-H bond. nih.govnih.gov

In the context of this compound, the isoquinoline nitrogen atom could potentially direct the ortho-C-H activation at the C8 position. However, the existing chloro-substituents at C1 and C5 are more likely to undergo cross-coupling reactions preferentially. C-H activation would likely require specific catalytic systems designed to favor this pathway over the coupling of the C-Cl bonds. Research in this area for this specific substrate is not widely documented, but the principles of C-H activation suggest it as a potential, albeit challenging, route for further functionalization. mdpi.comdivyarasayan.org

Reactions at the Methyl Group (C3)

The methyl group at the C3 position of the isoquinoline ring provides another site for chemical modification.

Oxidation Reactions (e.g., to aldehyde, carboxylic acid)

The oxidation of methyl groups on heterocyclic rings like isoquinoline is a common transformation. acs.orgacs.org Depending on the oxidizing agent and reaction conditions, the methyl group of 3-methylisoquinoline (B74773) can be oxidized to an aldehyde (isoquinoline-3-carbaldehyde) or further to a carboxylic acid (isoquinoline-3-carboxylic acid). acs.org Common oxidizing agents for such transformations include selenium dioxide, potassium permanganate, or chromium trioxide. thieme-connect.de The resulting aldehydes and carboxylic acids are valuable intermediates for further synthetic elaborations.

Halogenation of the Methyl Group

The methyl group at C3 can also undergo halogenation, typically via a radical mechanism. youtube.com This reaction can be initiated by UV light or radical initiators in the presence of a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). This would lead to the formation of 3-(halomethyl)isoquinoline derivatives, which are reactive intermediates for subsequent nucleophilic substitution reactions. The selective halogenation of pyridines at the 3-position has been achieved through Zincke imine intermediates, suggesting that complex strategies may be available for targeted halogenation. chemrxiv.orgnih.gov

Condensation Reactions and Other Functionalizations

While specific examples of condensation reactions directly involving the methyl group of this compound are not extensively documented in the reviewed literature, the principles of such reactions can be inferred from the reactivity of similar heterocyclic systems. For instance, the methyl group at the 3-position could potentially undergo condensation with activated carbonyl compounds, such as aldehydes or ketones, in the presence of a suitable base. This would lead to the formation of new carbon-carbon bonds and the introduction of extended unsaturated systems.

Functionalization of the isoquinoline core often involves the chlorine atoms. These can be substituted by various nucleophiles, opening pathways to a diverse array of derivatives.

Electrophilic and Nucleophilic Reactions on the Isoquinoline Ring System

The isoquinoline ring system is susceptible to both electrophilic and nucleophilic attack, with the positions of the existing substituents dictating the regioselectivity of these reactions. The electron-withdrawing nature of the nitrogen atom and the chlorine atoms deactivates the ring towards electrophilic substitution while activating it for nucleophilic substitution, particularly at the positions bearing the chloro groups.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halo-substituted isoquinolines. The chlorine atoms at the 1- and 5-positions are susceptible to displacement by a variety of nucleophiles. Studies on analogous systems like 2,4-dichloroquinazolines have shown that such reactions with amines, including anilines, benzylamines, and aliphatic amines, can proceed with high regioselectivity. nih.gov This suggests that similar selective substitutions could be achieved with this compound, allowing for the stepwise introduction of different functional groups. The reaction conditions, including the solvent, temperature, and nature of the nucleophile, would be critical in controlling the outcome of these substitutions.

Direct Friedel-Crafts reactions on the this compound ring are generally not favored due to the deactivating effect of the nitrogen atom and the chlorine substituents. However, Friedel-Crafts reactions are a powerful tool for the modification of aromatic and heterocyclic compounds and have been applied to derivatives of isoquinolines. nih.gov For instance, if one of the chloro groups were replaced by an activating group, subsequent Friedel-Crafts acylation or alkylation on the carbocyclic ring might become feasible. The success of such reactions would depend on the specific substrate and the reaction conditions employed. nih.gov

The nitrogen atom in the isoquinoline ring possesses imine-like character. thieme-connect.de This allows for addition reactions, particularly after activation. Protonation or Lewis acid coordination at the nitrogen atom can generate an iminium ion, which is more susceptible to nucleophilic attack. libretexts.orgopenstax.orgopenochem.orglibretexts.orgmasterorganicchemistry.com While direct addition to the neutral isoquinoline ring is not typical, the formation of N-oxides or quaternization with alkyl halides can enhance the reactivity of the ring system towards nucleophiles.

Derivatization for Library Synthesis and Analogue Generation

The dual reactivity of the chloro substituents in this compound makes it an attractive starting material for the generation of chemical libraries. By systematically reacting it with a diverse set of nucleophiles, a large number of analogues can be synthesized. This approach is valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

For example, sequential nucleophilic substitution reactions can be employed. The two chlorine atoms may exhibit different reactivities, allowing for selective replacement. One chlorine could be substituted under one set of conditions, followed by the replacement of the second chlorine with a different nucleophile under more forcing conditions. This strategy would lead to the creation of a library of disubstituted 3-methylisoquinolines with a wide range of functional groups at the 1- and 5-positions.

The following table illustrates a hypothetical library generation scheme based on the reactivity of the chloro groups:

| Reagent 1 (Nucleophile A) | Reagent 2 (Nucleophile B) | Potential Product Structure |

| Piperidine | Morpholine | 1-Piperidinyl-5-morpholinyl-3-methylisoquinoline |

| Sodium Methoxide | Aniline | 1-Methoxy-5-anilino-3-methylisoquinoline |

| Thiophenol | Benzylamine (B48309) | 1-Phenylthio-5-benzylamino-3-methylisoquinoline |

This combinatorial approach allows for the rapid generation of a multitude of distinct compounds from a single, readily accessible starting material, facilitating the exploration of chemical space for various applications.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 1,5-Dichloro-3-methylisoquinoline, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis (e.g., frontier molecular orbitals)

An analysis of the electronic structure would reveal the distribution of electrons within the molecule. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov For isoquinoline (B145761) derivatives, the distribution of these frontier orbitals is crucial in predicting their behavior in chemical reactions and their potential as functional materials. nih.govmdpi.com However, no specific HOMO-LUMO energy values or orbital diagrams for this compound have been reported.

Prediction of Reactivity and Regioselectivity

Quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack, thus guiding synthetic strategies. rsc.org For substituted isoquinolines, the positions of the chloro and methyl groups would significantly influence the electron density across the aromatic system, thereby dictating the regioselectivity of further chemical modifications. nih.govnih.gov Studies on other isoquinolines have shown that the nitrogen atom and the substitution pattern play a significant role in directing reactions. imperial.ac.uk Without specific computational models for this compound, predictions of its reactivity remain speculative.

Acidity and Basicity Predictions for the Nitrogen Atom

The basicity of the nitrogen atom is a key characteristic of isoquinolines, influencing their biological activity and chemical behavior. Computational methods can predict the pKa value, providing a quantitative measure of basicity. The presence of two electron-withdrawing chlorine atoms on the isoquinoline ring is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to unsubstituted isoquinoline. Conversely, the electron-donating methyl group at the 3-position would have a counteracting, albeit likely weaker, effect. Precise quantification of these effects requires specific calculations that have not been performed or published for this molecule.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are employed to study the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their interactions with other molecules, such as biological receptors.

Stability of Different Conformations

While the isoquinoline core is rigid, rotation around the bond connecting the methyl group to the ring can lead to different conformations. Conformational analysis would determine the relative energies of these conformers and identify the most stable arrangement. For more flexible substituents, this analysis is critical for understanding the molecule's preferred shape. nih.gov For this compound, the rotational barrier of the methyl group would be a key parameter to compute.

Dynamics of Substituent Rotations

Molecular dynamics (MD) simulations can provide a detailed picture of the movement of atoms and substituent groups over time. nih.gov For this compound, MD simulations could elucidate the dynamics of the methyl group rotation and any potential flexibility of the chloro substituents, which could be important for its interaction with biological targets. Such simulations are particularly valuable for understanding the behavior of molecules in solution or within a protein binding pocket. mdpi.com To date, no MD simulation studies have been reported for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the energetic landscapes of chemical reactions, helping to understand how a molecule like this compound might be synthesized or how it might react.

Transition State Calculations for Synthetic Pathways

The synthesis of substituted isoquinolines often involves cyclization and substitution reactions. Transition state calculations, typically using methods like Density Functional Theory (DFT), would be essential to understand the formation of this compound. These calculations identify the highest energy point along a reaction coordinate, known as the transition state.

A hypothetical study could compare different synthetic routes, for instance, a Bischler-Napieralski or Pictet-Spengler type reaction followed by chlorination. By calculating the activation energies for each step, chemists could predict the most energetically favorable pathway, potentially leading to higher yields and fewer side products.

Table 1: Hypothetical Transition State Energy Comparison for a Key Synthetic Step

| Proposed Reaction Pathway | Calculated Activation Energy (kJ/mol) |

| Route A: Cyclization Step | Data Not Available |

| Route B: Alternative Cyclization | Data Not Available |

This table illustrates how data from transition state calculations would be presented. No experimental or calculated data is currently available for this specific compound.

Rationalization of Observed Selectivities

In the synthesis of this compound, achieving the correct regioselectivity of the two chlorine atoms is critical. Computational models can explain why chlorination occurs at the 1 and 5 positions rather than other available sites on the isoquinoline ring. By calculating the electron density at various positions on the 3-methylisoquinoline (B74773) precursor, researchers can identify the most nucleophilic or electrophilic sites, predicting the outcome of substitution reactions. These models can rationalize the directing effects of the existing methyl group and the ring nitrogen, providing a theoretical basis for the observed product distribution.

Structure-Activity Relationship (SAR) Modeling for Biological Targets (in silico)

In silico SAR studies are crucial in drug discovery for predicting the biological activity of a compound without synthesizing and testing it in a lab. These methods would be used to assess the potential of this compound as a ligand for various biological targets.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. A study on this compound would involve docking it into the active sites of various enzymes or receptors. The results would predict the binding affinity, often expressed as a docking score or free energy of binding, and visualize the specific interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. For example, many isoquinoline derivatives are known to target kinases; docking studies could provide a first pass on whether this specific compound might be a kinase inhibitor.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase X | Data Not Available | Data Not Available |

| Protease Y | Data Not Available | Data Not Available |

This table shows the type of information a molecular docking study would provide. No such data is currently published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a modeling approach that correlates variations in the chemical structure of compounds with changes in their biological activity. A QSAR study would require a dataset of related isoquinoline derivatives with known activities against a specific biological target. By analyzing molecular descriptors (e.g., lipophilicity, electronic properties, size), a mathematical model is built. While no QSAR models specifically including this compound are published, its descriptors could be calculated and used to predict its activity based on existing models for similar scaffolds.

Virtual Screening for Target Identification

Virtual screening involves computationally screening large libraries of compounds against a protein target to identify potential hits. Conversely, one could screen this compound against a library of known protein structures to identify potential biological targets. This "reverse docking" approach could generate hypotheses about its mechanism of action, guiding future experimental validation. Such a study could reveal unexpected interactions, opening new avenues for research into the compound's potential biological role.

Spectroscopic Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A full NMR analysis would be required to assign the specific chemical shifts for each hydrogen and carbon atom in the 1,5-dichloro-3-methylisoquinoline structure.

¹H NMR (1D): This would provide information on the number of distinct proton environments, their chemical shifts (ppm), splitting patterns (e.g., singlet, doublet), and integration (proton count). For this compound, one would expect to see signals for the methyl group protons and the aromatic protons on the isoquinoline (B145761) ring system.

¹³C NMR (1D): This spectrum would show distinct signals for each carbon atom, including the methyl carbon, the two carbons bearing chlorine atoms, and the other carbons of the bicyclic aromatic system.

COSY (Correlation Spectroscopy): This 2D technique establishes correlations between protons that are coupled to each other, typically through two or three bonds. chemicalbook.com It would be used to identify which protons are adjacent on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. chemicalbook.comnist.gov It is essential for assigning each carbon signal based on its known attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). chemicalbook.comnist.gov It is crucial for piecing together the molecular structure by connecting fragments, for instance, linking the methyl protons to their neighboring carbons in the isoquinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. nist.gov It is particularly useful for confirming the substitution pattern and observing spatial relationships, such as between the methyl group and a nearby aromatic proton.

Without published research, no experimental data for these NMR analyses can be compiled.

Deuterium Labeling Studies for Mechanistic Insights

Deuterium labeling, where one or more hydrogen atoms are replaced by deuterium, is a powerful technique for tracing reaction mechanisms or as an internal standard in quantitative analysis. For this compound, a study might involve synthesizing a version with a deuterated methyl group (CD₃) to probe the kinetic isotope effect in a subsequent reaction or to help assign complex NMR or mass spectra. No such studies have been published for this specific compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the precise molecular weight of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₇Cl₂N. The theoretical exact mass, which would be confirmed by HRMS, can be calculated from the masses of the most abundant isotopes.

Table 1: Calculated Molecular Weight Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇Cl₂N |

| Average Molecular Weight | 212.08 g/mol |

| Monoisotopic Mass | 210.99555 Da |

Data is calculated based on the chemical formula, as no experimental HRMS data has been published.

In tandem MS/MS, the molecular ion of this compound would be isolated and fragmented to produce a characteristic pattern of daughter ions. Analyzing these fragments helps to confirm the structure. For example, common fragmentations might include the loss of a chlorine atom, a methyl radical, or the cleavage of the isoquinoline ring. A detailed study would be required to map these fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state by mapping electron density. To perform this analysis, a suitable single crystal of this compound would need to be grown and analyzed. The resulting data would provide precise bond lengths, bond angles, and information on how the molecules pack together in the crystal lattice. No crystallographic data has been deposited in public databases or published for this compound.

Table 2: Required X-ray Crystallographic Data (Hypothetical)

| Parameter | Information to be Determined |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | Integer value |

| Calculated Density | g/cm³ |

This table represents the type of data that would be obtained from an X-ray crystallography experiment; no such data is currently available for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

In the absence of specific research findings for this compound, a general approach to its spectral interpretation can be outlined based on established principles of vibrational spectroscopy.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹). Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, usually from a laser. The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule. A key principle is the rule of mutual exclusion, which for centrosymmetric molecules, states that vibrations that are Raman active are IR inactive, and vice versa. While this compound is not centrosymmetric, the complementarity of IR and Raman spectroscopy remains invaluable for a complete vibrational analysis.

A hypothetical analysis of this compound would focus on identifying the characteristic vibrations of its key structural components: the isoquinoline core, the C-Cl bonds, and the methyl group.

Hypothetical Data Tables for this compound

Without experimental or calculated data, it is not possible to populate accurate data tables. However, the expected regions for the key vibrational modes can be summarized.

Table 1: Expected Infrared (IR) Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl (CH₃) | Asymmetric Stretching | ~2962 |

| Methyl (CH₃) | Symmetric Stretching | ~2872 |

| Aromatic C=C/C=N | Ring Stretching | 1650 - 1400 |

| Methyl (CH₃) | Asymmetric Bending | ~1450 |

| Methyl (CH₃) | Symmetric Bending | ~1375 |

| C-Cl | Stretching | 800 - 600 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

Table 2: Expected Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic Ring | Ring Breathing/Stretching | 1600 - 1300 |

| Methyl (CH₃) | Symmetric Stretching | ~2872 |

| C-Cl | Stretching | 800 - 600 |

It is crucial to emphasize that the values in these tables are based on general correlations and the actual positions and intensities of the spectral bands for this compound could vary due to the specific electronic and steric effects of the substituents on the isoquinoline ring. A definitive analysis would require either experimental measurement of the IR and Raman spectra or computational modeling using methods such as Density Functional Theory (DFT) to predict the vibrational frequencies and intensities.

Further research, either through direct synthesis and spectroscopic characterization or through dedicated computational studies, is necessary to elucidate the precise vibrational properties of this compound.

Biological and Pharmacological Relevance: Mechanistic and Target Oriented Research

Exploration of Biological Targets and Pathways

The diverse biological activities of isoquinoline (B145761) derivatives stem from their ability to interact with a multitude of molecular targets and modulate various cellular pathways. nih.govnih.gov These interactions are highly dependent on the substitution pattern of the isoquinoline ring.

Substituted isoquinolines have been widely investigated as inhibitors of various enzymes. For instance, certain isoquinoline sulfonamides have been identified as allosteric inhibitors of DNA gyrase, an essential bacterial enzyme, demonstrating activity against fluoroquinolone-resistant bacteria. nih.gov The specific substitution pattern on the isoquinoline ring is critical for this inhibitory activity.

Furthermore, isoquinoline derivatives have been explored as inhibitors of other enzyme classes. Studies on substituted pyrrolo[2,1-a]isoquinolin-3-one derivatives have revealed potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. rsc.org Additionally, some isoquinoline-based compounds have shown inhibitory effects on Rho-associated kinase (ROCK), a target for cardiovascular diseases. nih.gov The nature and position of substituents on the isoquinoline core are crucial in determining the potency and selectivity of enzyme inhibition.

The ability of isoquinoline derivatives to bind to various receptors is another key aspect of their pharmacological profile. Halogenated compounds, in particular, have been shown to exhibit significant binding affinities to specific receptors. For example, studies on halogenated N,N'-diphenethylethylenediamines, which contain a dichlorophenyl moiety, have demonstrated high affinity for the σ1 receptor. nih.gov These studies revealed that the position of the halogen substituent significantly influences binding affinity, with substitutions at the 3- or 4-positions of the aromatic ring generally conferring higher affinity than those at the 2-position. nih.gov

While direct receptor binding data for 1,5-dichloro-3-methylisoquinoline is unavailable, the presence of two chlorine atoms suggests potential interactions with receptors where halogen bonding and hydrophobic interactions are important. Glutamate (B1630785) receptor binding assays on azakainoids, which are structurally related to isoquinolines, have shown moderate affinity, indicating that this class of compounds can act as ionotropic glutamate receptor agonists. nih.gov

The therapeutic effects of isoquinoline derivatives are often a result of their ability to modulate key molecular pathways involved in disease pathogenesis.

Apoptosis and Cell Cycle Arrest: A significant body of research highlights the pro-apoptotic and cell-cycle-arresting properties of isoquinoline derivatives in cancer cells. nih.gov For example, certain isoquinoline derivatives have been shown to induce apoptosis in ovarian cancer cells by inhibiting inhibitor of apoptosis proteins (IAPs). nih.govnih.gov Studies on tetrahydro- nih.govnih.govmdpi.comtriazolo[3,4-a]isoquinoline chalcones have demonstrated their ability to induce G2/M phase cell cycle arrest in breast cancer cells. researchgate.net Similarly, isoquinocycline B, an anthraquinone (B42736) derivative containing an isoquinoline moiety, induces G0/G1 cell cycle arrest and apoptosis in breast cancer cells through the mitochondrial pathway. nih.gov The anticancer effects of isoquinoline alkaloids are often attributed to their ability to induce cell cycle arrest, apoptosis, and autophagy. nih.gov

Interference with Viral Replication: Isoquinoline derivatives have emerged as promising antiviral agents. mdpi.comnih.gov Research has shown that certain isoquinolone derivatives can inhibit the replication of influenza A and B viruses by targeting the viral polymerase activity. nih.govnih.gov The structure-activity relationship studies in this area have indicated that modifications to the isoquinoline core can modulate antiviral potency and reduce cytotoxicity. nih.gov

DNA Gyrase Inhibition: As mentioned earlier, isoquinoline sulfonamides have been discovered as allosteric inhibitors of DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. youtube.com By inhibiting this enzyme, these isoquinoline derivatives prevent bacterial growth, offering a potential avenue for developing new antibiotics. nih.govyoutube.com The mechanism of action involves binding to a hydrophobic pocket in the GyrA subunit of the enzyme, distinct from the binding site of fluoroquinolones. nih.gov

Structure-Activity Relationship (SAR) Studies on Isoquinoline Derivatives

The biological activity of isoquinoline derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents and their positions on the isoquinoline ring influence pharmacological effects. researchgate.netnih.gov

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule. The presence of chlorine atoms in this compound is expected to significantly influence its properties.

The following table summarizes the σ1 receptor binding affinities of some halogenated N,N'-diphenethylethylenediamines, illustrating the impact of the nature and position of the halogen.

| Compound | Halogen Substitution | Ki (nM) for σ1 Receptor |

| 1 | 2-Fluoro | 12.08 |

| 2 | 3-Fluoro | 7.80 |

| 3 | 4-Fluoro | 6.35 |

| 4 | 2-Bromo | 43.15 |

| 5 | 3-Bromo | 10.45 |

| 6 | 4-Bromo | 15.82 |

| 7 | 2-Iodo | >100 |

| 8 | 3-Iodo | 25.30 |

Data sourced from a study on halogenated N,N'-diphenethylethylenediamines. nih.gov

The methyl group at the 3-position of this compound can also play a significant role in its biological activity. Methyl groups can influence activity through steric effects, by modulating lipophilicity, and by participating in hydrophobic interactions with the biological target.

In SAR studies of isoquinoline alkaloids, the presence and position of methyl groups have been shown to be critical for activity. For example, substitution with a methyl group at certain positions in benzyltetrahydroisoquinoline moieties can potentiate antiviral action. mdpi.com Conversely, in other series of compounds, the removal of a methyl group has been shown to increase antiviral activity. nih.gov

The following table presents data on the antiviral activity of some isoquinolone derivatives against influenza A virus, demonstrating the effect of different substituents.

| Compound | R1 Substituent | R2 Substituent | R7 Substituent | EC50 (µM) against Influenza A |

| 1 | H | 2'-F-Ph | OMe | 0.2 - 0.6 |

| 18 | H | 2'-Me-Ph | OMe | >30 |

| 19 | Me | 2'-Me-Ph | OMe | >30 |

| 20 | H | 2'-Me-Ph | OH | 10 - 20 |

| 21 | H | 2'-F-Ph | OH | 9.9 - 18.5 |

Data adapted from a study on isoquinolone derivatives as influenza virus inhibitors. nih.gov

This data illustrates that even subtle changes, such as the replacement of a methoxy (B1213986) group with a hydroxyl group or the alteration of a substituent on the phenyl ring, can have a profound impact on biological activity. Therefore, the specific combination of two chloro atoms and a methyl group in this compound likely confers a unique pharmacological profile that warrants further investigation.

Design of Isoquinoline Analogues with Improved Biological Potency

The strategic modification of the isoquinoline core is a common approach to enhance biological efficacy. The introduction of various substituents at different positions of the isoquinoline ring can significantly influence the compound's pharmacological profile. For instance, investigations into diversely functionalized isoquinolines have demonstrated that substitutions at the C-1, C-3, and C-4 positions can modulate their anti-proliferative potential. nih.gov The synthesis of a variety of substituted isoquinolines allows for the exploration of structure-activity relationships, aiming to identify analogues with superior potency and selectivity. nih.gov

Mechanistic Insights into Biological Actions

The mechanisms through which isoquinoline derivatives exert their biological effects are multifaceted and often depend on their specific substitution patterns.

One of the well-documented mechanisms for compounds containing a planar aromatic system, such as the isoquinoline ring, is DNA intercalation. This process involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can lead to conformational changes in the DNA structure, ultimately interfering with replication and transcription and triggering cytotoxic effects. While not directly studied for this compound, related quinoline-containing compounds like chloroquine (B1663885) have been shown to intercalate into DNA. organic-chemistry.orgnih.gov

Furthermore, interactions with specific protein targets are a crucial aspect of the biological activity of many small molecules. Isoquinoline derivatives have been explored as inhibitors of various enzymes, highlighting the potential for these compounds to engage in specific protein-ligand interactions. nih.gov

In Vitro Cellular Studies

Preclinical evaluation of novel compounds heavily relies on in vitro cellular assays to determine their potential as therapeutic agents.

Antiproliferative Activity in Cell Lines

A significant body of research has demonstrated the antiproliferative activity of various isoquinoline derivatives against a range of cancer cell lines. For example, certain 1-styryl-isoquinoline derivatives have shown potent anti-proliferation effects against HGC-27 cells. nih.gov Similarly, the cytotoxic properties of new 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have been evaluated against HL-60 and MCF-7 cancer cell lines. nih.gov Although specific data for this compound is not available, the general anticancer potential of the isoquinoline scaffold is well-established. nih.gov

Investigation of Cellular Mechanisms

Beyond simple cytotoxicity, understanding the cellular mechanisms underlying the antiproliferative effects of a compound is crucial. Studies on related compounds have shed light on potential pathways that could be modulated by this compound. For instance, some quinolinone derivatives have been shown to inhibit cell proliferation, induce DNA damage, and trigger apoptosis in cancer cells. nih.gov Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate tumor cells. The induction of apoptosis often involves the activation of caspases and can be initiated by cellular stress, including DNA damage.

Advanced Applications in Materials Science and Catalysis

Use as Ligands in Organometallic Catalysis

Isoquinoline (B145761) derivatives are recognized for their ability to act as ligands in organometallic catalysis. amerigoscientific.com The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, enabling it to coordinate with metal centers and influence their catalytic activity. The specific substituents on the isoquinoline ring, such as the chloro and methyl groups in 1,5-dichloro-3-methylisoquinoline, can modulate the electronic and steric properties of the resulting metal complex, thereby fine-tuning its catalytic performance.

A significant area of application for isoquinoline-based ligands is in asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product. nih.gov While C2-symmetric ligands have historically dominated this field, there is a growing interest in non-symmetrical modular ligands. pnas.org Chiral isoquinoline frameworks, often found in natural alkaloids, serve as valuable scaffolds for the design of such ligands. nih.gov The development of chiral pyridine-derived ligands, a class to which isoquinolines belong, has been a subject of intense research for creating catalysts for a multitude of asymmetric reactions. acs.org

The introduction of chirality into an isoquinoline ligand can be achieved through various methods, including the presence of a stereogenic center, often at the C-1 position of a tetrahydroisoquinoline core. nih.gov These chiral ligands can then be complexed with transition metals like rhodium, palladium, or iridium to create catalysts capable of high levels of enantiocontrol in reactions such as hydrogenations, allylic substitutions, and C-H borylation. pnas.orgacs.org The precise structure of the ligand, including the nature and position of its substituents, is critical in determining the enantioselectivity of the catalyzed reaction.

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Pyridine-Type Ligands

| Reaction Type | Metal Catalyst | Ligand Type | Achieved Enantioselectivity |

| Reductive Addition | Nickel | Chiral 2,2'-bipyridine | High |

| Ullmann Coupling | Nickel | Chiral 2,2'-bipyridine | High |

| Carboxylation | Nickel | Chiral 2,2'-bipyridine | High |

| C-H Borylation | Iridium | Chiral N,B-bidentate | High |

| Reductive Amination | Iridium | Chiral N,C-bidentate | High |

This table is a generalized representation based on the capabilities of chiral pyridine-type ligands as described in the literature. acs.org

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The efficiency and selectivity of these reactions often depend on the nature of the ligand coordinated to the palladium center. sigmaaldrich.com Isoquinoline-based ligands can be employed in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netwiley-vch.de

The electronic properties of the isoquinoline ligand can influence the oxidative addition and reductive elimination steps of the catalytic cycle. For instance, electron-donating groups on the isoquinoline ring can enhance the rate of oxidative addition, while the steric bulk of the ligand can affect the regioselectivity and efficiency of the reaction. In the case of this compound, the electron-withdrawing nature of the chlorine atoms could influence the electron density at the palladium center, thereby affecting its catalytic activity. The dichloro substitution pattern also offers potential sites for further functionalization to create more complex ligand structures. Dichloro-bis(aminophosphine) complexes of palladium have been shown to be highly active catalysts for Heck cross-coupling reactions under mild conditions. nih.gov

Integration into Functional Materials

The inherent properties of the isoquinoline nucleus, such as its aromaticity, planarity, and ability to engage in intermolecular interactions, make it a valuable building block for the construction of functional materials. amerigoscientific.com These materials can exhibit a range of interesting electronic, optical, and sensory properties.

The incorporation of isoquinoline units into polymer backbones can lead to materials with unique and desirable properties. amerigoscientific.com

Conductive Polymers: Intrinsically conducting polymers (ICPs) are organic materials that can conduct electricity. wikipedia.org The extended π-conjugation in polymers containing aromatic rings like isoquinoline can facilitate charge transport. Isoquinoline-1,3-dione has been utilized as an electron-withdrawing building block to construct low-bandgap conjugated polymers for applications in field-effect transistors. researchgate.netrsc.org These polymers can be designed to have tunable electrical properties through chemical modification. wikipedia.org

Optical Materials: Isoquinoline derivatives have been investigated for their fluorescent properties and potential use in optical materials. acs.orgmdpi.com The rigid and planar structure of the isoquinoline ring system can lead to high quantum yields of fluorescence. mdpi.com The absorption and emission wavelengths can be tuned by altering the substitution pattern on the isoquinoline core. For example, the introduction of different functional groups can lead to shifts in the emission color, making them suitable for applications in light-emitting devices and fluorescent sensors. acs.orgmdpi.com

Sensors: The ability of the isoquinoline nitrogen to interact with analytes makes isoquinoline-based materials promising candidates for chemical sensors. amerigoscientific.com For instance, isoquinoline-based Eu(III) luminescent probes have been developed for the sensing of citrate (B86180) in complex biological matrices. rsc.org The binding of the analyte to the isoquinoline-containing receptor can induce a change in the material's optical or electronic properties, providing a detectable signal. daneshyari.com

Table 2: Functional Properties of Isoquinoline-Based Materials

| Material Type | Key Property | Potential Application |

| Isoquinoline-based Polymers | Electrical Conductivity | Organic Field-Effect Transistors (OFETs) researchgate.netrsc.org |

| Isoquinoline Derivatives | Fluorescence | Light-Emitting Diodes (LEDs), Fluorescent Probes acs.orgmdpi.com |

| Isoquinoline Complexes | Luminescence Sensing | Chemical and Biological Sensors rsc.org |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. nih.govacs.org The use of isoquinoline-based ligands as the organic linkers can lead to MOFs with tailored pore sizes, shapes, and functionalities. amerigoscientific.com The nitrogen atom of the isoquinoline can act as a coordination site for the metal ions, contributing to the formation of the framework structure. polimi.it

These isoquinoline-based MOFs have potential applications in gas storage, separation, and heterogeneous catalysis. nih.gov The porous nature of MOFs allows for the encapsulation of guest molecules, while the chemical environment within the pores, dictated by the isoquinoline ligand, can be designed to selectively interact with specific molecules. For example, MOFs constructed with biquinoline ligands, which are structurally related to isoquinolines, have shown catalytic activity in the transformation of carbonyl compounds. nih.govacs.org The photoluminescence properties of these MOFs can also be exploited for sensing applications. acs.org

Analytical Methodologies for Research and Quality Control

Chromatographic Separation and Analysis

Chromatography is a cornerstone for the analysis of isoquinoline (B145761) derivatives. The selection of a specific chromatographic technique depends on the compound's volatility, polarity, and the analytical objective, such as purity assessment, reaction monitoring, or quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like substituted isoquinolines. Reverse-phase (RP) HPLC is the most common modality for such analyses. sielc.comnih.gov In this approach, a non-polar stationary phase is used with a polar mobile phase. For isoquinoline and its derivatives, separation is typically achieved on columns like RP-18 or specialized reverse-phase columns with low silanol (B1196071) activity. sielc.comnih.gov

The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier such as formic acid or phosphoric acid to ensure the analyte is in a consistent ionic state (protonated), leading to sharper peaks and better reproducibility. sielc.com Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, or a mass spectrometer (MS) for definitive identification. jinsoolim.com While specific validated methods for 1,5-Dichloro-3-methylisoquinoline are not extensively published, methods for structurally similar compounds, such as dichloroanilines, provide a strong basis for method development. nih.govmdpi.com These methods also utilize reverse-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for high sensitivity and selectivity. nih.govmdpi.com

Below is a table summarizing typical HPLC conditions used for the analysis of related aromatic and heterocyclic compounds, which would be applicable for developing a method for this compound.

Interactive Table: Typical HPLC Parameters for Related Compounds

| Parameter | Condition 1 (for Dichloroanilines) nih.govmdpi.com | Condition 2 (for Flavonoids) mdpi.com | Condition 3 (for Isoquinoline) sielc.com |

| Column | C18 Column | C18 Column | Newcrom R1 |

| Mobile Phase | Acetonitrile/Water with Formic Acid | Acetonitrile/Water with Formic Acid | Acetonitrile/Water with Phosphoric Acid |

| Detection | Tandem Mass Spectrometry (MS/MS) | Diode Array Detector (DAD) | Mass Spectrometry (MS) / UV |

| Flow Rate | 0.3 mL/min | 1.0 mL/min | Not Specified |

| **Linearity (R²) ** | >0.996 | >0.999 | Not Specified |

| LOD/LOQ (µg/kg) | 0.6 / 2.0 | Not Specified | Not Specified |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. impactfactor.org Given its structure, this compound is expected to be amenable to GC analysis. The process involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (like helium) through a capillary column. phcogj.com

Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase, which is often a non-polar material like DB-5. impactfactor.org After separation, the compound enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification by comparing it to spectral libraries. impactfactor.org The retention time in the GC column and the mass spectrum together provide high confidence in the identification of the analyte. phcogj.comsums.ac.ir For related compounds like 3-Methylisoquinoline (B74773), a Kovats retention index has been established on standard non-polar columns, which is a key parameter for identification. nih.gov

The following table details typical GC-MS parameters used for the analysis of various organic compounds, which could be adapted for this compound.

Interactive Table: General GC-MS Operating Conditions

| Parameter | Condition 1 impactfactor.org | Condition 2 phcogj.com | Condition 3 sums.ac.ir |

| Column | DB 5-MS Capillary (Non-Polar) | GC-MS QP 2010 Plus | Not Specified |

| Carrier Gas | Helium | Helium | Helium |

| Flow Rate | 1.0 mL/min | 1.5 mL/min | 0.5 mL/min |

| Injector Temp. | Not Specified | 260°C | 250°C |

| Oven Program | 70°C to 260°C at 6°C/min | Start at 60°C | 50°C to 300°C |

| Mass Range (m/z) | 50-650 | 50-650 | 40-500 |

| Ionization Energy | Not Specified | 1000 eV | 70 eV |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method ideal for monitoring the progress of chemical reactions, identifying compounds, and checking the purity of a sample. scientificlabs.co.uk For the analysis of this compound, a sample solution would be spotted onto a TLC plate coated with an adsorbent like silica (B1680970) gel. youtube.com

The plate is then placed in a sealed chamber containing a solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. As the mobile phase ascends the plate via capillary action, it carries the compound with it. The distance the compound travels relative to the solvent front is known as the Retention Factor (Rf). youtube.com This Rf value is characteristic of the compound in that specific solvent system. Because the isoquinoline ring system is a UV chromophore, the spots can be easily visualized under a UV lamp at 254 nm. youtube.com

Interactive Table: Example TLC Systems

| Analyte Type | Stationary Phase | Mobile Phase Example | Detection |

| Aromatic Acids/Esters youtube.com | Silica Gel | Hexane:Ethyl Acetate (9:1) | UV Light (254 nm) |

| Drug Combination scientificlabs.co.uk | Silica Gel G F254 | Various (per Pharmacopeia) | UV Light (254 nm) |

| DNA Nucleosides nih.gov | Alkylamino Modified Silica (HPTLC-NH2) | Not Specified | Autoradiography (32P) |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size-to-charge ratio. mdpi.com It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. For compounds that are neutral or weakly basic, such as isoquinoline derivatives, modifications to the technique are often necessary. mdpi.com

In the analysis of similar benzyltetrahydroisoquinoline alkaloids, anionic cyclodextrins have been successfully used as chiral selectors in the background electrolyte to achieve separation of enantiomers. mdpi.com The analysis is typically performed in a fused-silica capillary with a buffer system, such as a phosphate (B84403) buffer, and detection is commonly carried out using a UV detector at a wavelength where the analyte absorbs, for instance, 200 nm. mdpi.com While no specific CE methods for this compound are documented, the principles applied to other isoquinolines would guide method development.

Interactive Table: Capillary Electrophoresis Conditions for Isoquinoline Alkaloids mdpi.com

| Parameter | Value |

| Instrument | Agilent 7100 Capillary Electrophoresis system |

| Capillary | Fused-silica, 50 µm i.d., 48.5 cm total length |

| Buffer | 30 mM Phosphate buffer (pH 7.4) |

| Selector | Anionic Cyclodextrins (variable concentrations) |

| Voltage | 15 kV |

| Detection | UV at 200 nm |

| Injection | Hydrodynamic (150 mbar·sec) |

Advanced Detection Techniques in Research

To gain deeper structural insights and handle complex matrices, chromatographic methods are often paired with advanced detection techniques. These hybrid methods provide an additional dimension of data for confident analysis.

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govmdpi.com When coupled with mass spectrometry (IM-MS), it provides an orthogonal separation dimension, allowing for the differentiation of isomers that may not be separable by chromatography or mass spectrometry alone. nih.gov

In an IM-MS experiment, the analyte is first ionized, typically using electrospray ionization (ESI), to form ions such as a protonated molecule [M+H]+. nih.gov These ions are then introduced into a drift tube filled with a buffer gas. Under the influence of an electric field, the ions travel through the tube, experiencing collisions with the buffer gas. Their velocity, and thus their drift time, depends on their collision cross-section (CCS)—a value related to their size and shape. researchgate.net This technique can distinguish between different conformations of a molecule. nih.gov For this compound, IMS would provide a characteristic drift time or CCS value that could be used for its identification and differentiation from its isomers.

Interactive Table: Example Reduced Mobility (K₀) Values for Various Compounds nih.gov

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ion | K₀ (cm²/V·s) |

| Glucosamine | C₆H₁₃NO₅ | 179.2 | [M+H]⁺ | 1.54 |

| Acetaminophen | C₈H₉NO₂ | 151.1 | [M+H]⁺ | 1.66 |

| Phenylephrine | C₉H₁₃NO₂ | 167.2 | [M+H]⁺ | 1.53 |

| Diphenhydramine | C₁₇H₂₁NO | 255.4 | [M+H]⁺ | 1.23 |

| Famotidine | C₈H₁₅N₇O₂S₃ | 337.4 | [M+H]⁺ | 1.15 |

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that can provide detailed molecular fingerprint information. acs.org The technique relies on the enhancement of the Raman scattering signal from molecules adsorbed onto or in close proximity to a nanostructured metallic surface. nih.gov This enhancement allows for the detection of analytes at very low concentrations, which is particularly advantageous in trace analysis. acs.org

A review of the current scientific literature reveals a notable absence of specific studies on the application of SERS for the analysis of this compound. While SERS has been successfully employed for the detection of other nitrogen-containing heterocyclic compounds and organochlorine pesticides, dedicated research on its use for this compound has not been reported. nih.govsensorix.com The general principles of SERS, however, suggest its potential applicability. The isoquinoline moiety, being a nitrogen-containing heterocycle, could interact with SERS-active substrates, such as silver or gold nanoparticles, facilitating its detection. nih.govcapes.gov.br The presence of chlorine atoms on the isoquinoline ring may also influence its SERS spectrum, potentially providing a unique spectral signature for identification and quantification.

Future research could explore the development of SERS-based methods for this compound. This would involve the optimization of SERS substrates and experimental conditions to achieve the necessary sensitivity and selectivity. nih.gov

Electrochemical Detection Methods

Electrochemical methods offer a powerful alternative for the analysis of various organic compounds, including those containing halogens and nitrogen heterocycles. acs.orgmdpi.com These techniques are based on the measurement of an electrical signal (such as current or potential) that arises from a chemical reaction involving the analyte at an electrode surface. mdpi.com

Currently, there is no specific literature available detailing the electrochemical detection of this compound. However, the electrochemical reduction of chlorinated organic compounds is a well-established principle. acs.org It is conceivable that the dichloro-substituted isoquinoline ring could undergo electrochemical reduction at a suitable electrode material. The development of an electrochemical sensor for this compound would require systematic investigation into its electrochemical behavior, including its oxidation and reduction potentials.

Furthermore, the isoquinoline nitrogen atom could potentially be exploited for electrochemical detection. Various electrochemical sensors have been developed for the detection of nitrogen-containing heterocyclic compounds. ucl.ac.uk The feasibility of applying these principles to this compound remains a subject for future research.

Method Validation for Research Applications

Method validation is a critical process in analytical chemistry that demonstrates the suitability of an analytical method for its intended purpose. ashdin.comijprajournal.com For research applications involving the quantitative analysis of a compound like this compound, a validated method ensures the reliability and accuracy of the generated data.

As of the current date, no specific method validation studies for the quantitative determination of this compound have been published in the scientific literature. Therefore, no specific performance data can be presented. The following sections outline the key parameters that would need to be assessed in such a validation study, based on general principles of analytical method validation. ashdin.cominab.ie

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis. The correlation coefficient (r) or coefficient of determination (r²) is used to assess the linearity.

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at different levels, including repeatability (within-day precision) and intermediate precision (between-day precision).

Sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often described by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ijprajournal.com

The following table provides a hypothetical representation of what a method validation summary for this compound might look like, based on typical requirements for analytical methods in research.

| Validation Parameter | Typical Acceptance Criteria | Hypothetical Finding for this compound |

| Linearity | ||

| Range | To be defined based on application | Data Not Available |

| Correlation Coefficient (r) | ≥ 0.99 | Data Not Available |

| Accuracy | ||

| Recovery | 98.0% - 102.0% | Data Not Available |

| Precision | ||

| Repeatability (RSD) | ≤ 2% | Data Not Available |

| Intermediate Precision (RSD) | ≤ 3% | Data Not Available |

| Sensitivity | ||

| Limit of Detection (LOD) | To be determined | Data Not Available |

| Limit of Quantitation (LOQ) | To be determined | Data Not Available |

It is imperative that any future research involving the quantitative analysis of this compound includes a thorough method validation to ensure the scientific validity of the results.

Emerging Research Directions and Future Perspectives

Sustainable and Green Synthetic Routes for Isoquinolines

The synthesis of the isoquinoline (B145761) skeleton has traditionally relied on methods like the Bischler-Napieralski and Pictet-Spengler reactions, which often require harsh conditions and stoichiometric, hazardous reagents like phosphorus oxychloride (POCl₃) and strong acids. acs.orgthieme-connect.de For instance, the synthesis of the related 1,3-dichloro-5-methylisoquinoline (B1591917) involves reagents such as POCl₃ and PCl₅. nih.gov The development of sustainable and green synthetic routes is a paramount goal for modern organic chemistry.

Future research into the synthesis of 1,5-dichloro-3-methylisoquinoline will likely focus on environmentally benign alternatives. Key areas of exploration include:

Catalyst-Free Reactions: The use of water or biodegradable solvents like polyethylene (B3416737) glycol (PEG-400) could facilitate catalyst-free cyclization reactions, improving the process's environmental footprint. acs.orgnih.gov

Electrochemical Synthesis: Iodine-mediated electrochemical acceptorless dehydrogenation (ECAD) has emerged as a green method for the aromatization of isoquinoline precursors, avoiding the need for harsh chemical oxidants. mdpi.com

Transition-Metal Catalysis: The use of earth-abundant metal catalysts, such as iron, in cross-dehydrogenative coupling (CDC) reactions presents a cost-effective and less toxic alternative to precious metal catalysts. nih.gov Ruthenium-catalyzed C-H/N-N bond activation is another promising green approach for constructing the isoquinoline core. acs.org

| Method | Key Features | Potential Application to this compound |

| Ru(II)/PEG-400 Catalysis | Homogeneous, recyclable catalyst; biodegradable solvent; high atom economy. acs.org | Green synthesis of the core isoquinoline scaffold prior to chlorination. |

| Electrochemical Dehydrogenation | Avoids chemical oxidants; environmentally friendly. mdpi.com | Sustainable aromatization step in a multi-step synthesis. |

| Catalyst-Free Annulation in Water | Eliminates metal catalysts; uses an environmentally benign solvent. nih.gov | A green pathway for constructing the fundamental ring system. |

Integration of AI and Machine Learning in Isoquinoline Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. For a molecule like this compound, these computational tools offer significant potential.

The this compound scaffold can be used as a starting point for the in silico design of new molecules with desired properties. Molecular docking studies, a key component of computational drug discovery, can predict how derivatives of this compound might bind to specific biological targets like protein kinases or viral enzymes. youtube.comresearchgate.netchemicalbook.com By virtually screening large libraries of potential derivatives, researchers can prioritize the synthesis of compounds with the highest predicted activity, accelerating the drug discovery pipeline. For example, in silico models have been successfully used to identify quinoline (B57606) derivatives as potential HIV reverse transcriptase inhibitors. researchgate.net

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The two chlorine atoms on the this compound ring are key to its synthetic utility, acting as versatile handles for functionalization. The C-1 position in isoquinoline is electron-deficient and highly susceptible to nucleophilic substitution, while the C-5 position is part of the benzenoid ring and amenable to different transformations. This differential reactivity is a fertile ground for novel chemical exploration.

Future research will likely focus on regioselective cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. chegg.com

Selective Functionalization: A major research direction will be the development of catalytic systems (e.g., using palladium or nickel catalysts with specialized ligands) that can selectively target either the C-1 or C-5 position. mdpi.com For instance, in related polychlorinated heterocycles, the most electrophilic position is often the first to react in palladium-catalyzed couplings. chegg.com

Sequential Cross-Coupling: A stepwise strategy could be employed to introduce different functional groups at each position. One could first perform a Suzuki, Stille, or Buchwald-Hartwig coupling at the more reactive C-1 position, followed by a second, distinct coupling reaction at the C-5 position. This would enable the construction of highly complex and diverse molecular architectures from a single starting scaffold.

| Position | Typical Reactivity | Potential Transformations |

| C-1 | Highly electrophilic; susceptible to nucleophilic attack. | Suzuki, Stille, Sonogashira, Buchwald-Hartwig cross-coupling; direct nucleophilic substitution. |

| C-5 | Less electrophilic than C-1; part of the benzene (B151609) ring. | Suzuki, Heck, Negishi cross-coupling; electrophilic aromatic substitution (influenced by other substituents). |

Unexplored Biological Targets and Mechanisms of Action for Isoquinolines

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The presence of halogen atoms can significantly enhance the biological activity of a molecule.

Given the limited direct research, the biological targets for this compound remain unexplored. Future investigations could reveal novel therapeutic potential:

Anticancer Agents: Many isoquinoline derivatives function as inhibitors of crucial cellular enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs). The dichlorinated scaffold could be explored for its potential to inhibit these or other cancer-relevant targets.

Antimicrobial Agents: Novel isoquinoline alkaloids have shown potent activity against multidrug-resistant bacteria by perturbing cell wall and nucleic acid biosynthesis. The specific substitution pattern of this compound may lead to novel mechanisms of action against challenging pathogens.

Antiviral Activity: Isoquinoline alkaloids have been investigated for their ability to interfere with viral replication, with some showing potential against SARS-CoV-2 in in silico studies. youtube.com This scaffold warrants investigation as a potential antiviral lead compound.

Advanced Applications in Bio-materials and Nano-technologies

The application of heterocyclic compounds like isoquinoline is expanding beyond medicine into materials science and nanotechnology.